2-Benzimidazolinone, 1,3-bis(hydroxymethyl)-
Overview
Description
2-Benzimidazolinone, 1,3-bis(hydroxymethyl)- is an organic compound that belongs to the benzimidazolinone family. It is characterized by the presence of two hydroxymethyl groups attached to the benzimidazolinone core. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzimidazolinone, 1,3-bis(hydroxymethyl)- typically involves the carbonylation of 1,2-diaminobenzene. The carbonylation can be achieved using carbonyldiimidazole as a reagent . The reaction conditions generally include a controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 2-Benzimidazolinone, 1,3-bis(hydroxymethyl)- may involve large-scale carbonylation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Benzimidazolinone, 1,3-bis(hydroxymethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form benzimidazoline derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of benzimidazolinone carboxylic acids.
Reduction: Formation of benzimidazoline derivatives.
Substitution: Formation of halogenated or alkylated benzimidazolinone derivatives.
Scientific Research Applications
2-Benzimidazolinone, 1,3-bis(hydroxymethyl)- has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 2-Benzimidazolinone, 1,3-bis(hydroxymethyl)- involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects . The compound’s hydroxymethyl groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzimidazole: A tautomer of benzimidazolinone with similar structural features.
4-Amino-2-benzimidazolinone: Used in the synthesis of pigments and dyes.
Domperidone: A derivative of benzimidazolinone with pharmaceutical applications.
Uniqueness
2-Benzimidazolinone, 1,3-bis(hydroxymethyl)- is unique due to the presence of two hydroxymethyl groups, which enhance its reactivity and versatility in various chemical reactions. This structural feature distinguishes it from other benzimidazolinone derivatives and contributes to its wide range of applications .
Properties
IUPAC Name |
1,3-bis(hydroxymethyl)benzimidazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-5-10-7-3-1-2-4-8(7)11(6-13)9(10)14/h1-4,12-13H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGROZGOFRTGFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)N2CO)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20200247 | |
Record name | 2-Benzimidazolinone, 1,3-bis(hydroxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20200247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52203-81-3 | |
Record name | 2-Benzimidazolinone, 1,3-bis(hydroxymethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052203813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Benzimidazolinone, 1,3-bis(hydroxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20200247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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